molecular formula C6H8N2 B1677787 3-(Aminomethyl)pyridine CAS No. 3731-52-0

3-(Aminomethyl)pyridine

Cat. No. B1677787
CAS RN: 3731-52-0
M. Wt: 108.14 g/mol
InChI Key: HDOUGSFASVGDCS-UHFFFAOYSA-N
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Description

3-(Aminomethyl)pyridine, also known as 3-Picolylamine, is a chemical compound with the molecular formula C6H9N2 and a molecular weight of 109.1485 . It is a colorless to light yellow liquid .


Synthesis Analysis

The synthesis of 3-(Aminomethyl)pyridine involves the use of 3-cyanopyridine as a raw material. The process involves hydrogenation in the presence of a Raney nickel catalyst . Another method involves a one-pot reaction of 1-amidopyridin-1-ium salt with aminal followed by reductive cleavage of the N–N bond .


Molecular Structure Analysis

The molecular structure of 3-(Aminomethyl)pyridine is based on a pyridine ring with an aminomethyl group attached at the 3-position .


Physical And Chemical Properties Analysis

3-(Aminomethyl)pyridine is a colorless to light yellow liquid with a melting point of -21°C and a boiling point of 73-74°C at 133.3Pa. It has a refractive index (n 20D) of 1.5510 and a relative density of 1.0620. It is insoluble in water but soluble in alcohol, ether, and benzene .

Scientific Research Applications

Antimicrobial Activity and DNA Interactions

3-(Aminomethyl)pyridine derivatives have been investigated for their antimicrobial properties. For instance, silver(I) complexes prepared from 3-(Aminomethyl)pyridine analogs exhibited significant activity against specific bacteria and yeast, including S. lutea, M. lutea, S. aureus, and Candida albicans. These complexes also interact with DNA, altering its electrophoretic mobility, which suggests potential applications in antimicrobial therapies and studies on DNA interactions (Abu-Youssef et al., 2010).

Organic Synthesis and Catalysis

3-(Aminomethyl)pyridine serves as a building block in organic synthesis, including the catalytic creation of pyrrolines and the development of cyclometalated iridium(III) complexes. These compounds find use in synthesizing functionalized pyrrolines and in cellular imaging, showcasing the versatility of 3-(Aminomethyl)pyridine in facilitating complex reactions and the design of luminescent probes (Morita & Krause, 2004); (Moromizato et al., 2012).

Catalytic Aminomethylation and Antiproliferative Agents

Catalytic activities of group 3 metal complexes involving 3-(Aminomethyl)pyridine have been explored for ortho-C-H bond aminomethylation, indicating potential applications in organic synthesis and pharmaceuticals. Additionally, derivatives of 3-(Aminomethyl)pyridine have shown antiproliferative activity against specific enzymes, highlighting their potential in developing new therapeutic agents (Nagae et al., 2015); (van Rensburg et al., 2017).

Materials Science Applications

In the realm of materials science, 3-(Aminomethyl)pyridine has been utilized in the synthesis of organic-inorganic perovskites, with applications ranging from photovoltaic cells to light-emitting devices. The variation in the substituent position on the pyridine ring leads to different dimensional structures, demonstrating the adaptability of 3-(Aminomethyl)pyridine in designing materials with specific optical properties (Li et al., 2007).

Safety And Hazards

3-(Aminomethyl)pyridine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

3-(Aminomethyl)pyridine has been used in the development of perovskite solar cells. A reactive surface engineering approach based on a simple post-growth treatment of 3-(Aminomethyl)pyridine on top of a perovskite thin film has been reported. This treatment has led to a power conversion efficiency of over 25% .

properties

IUPAC Name

pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2/c7-4-6-2-1-3-8-5-6/h1-3,5H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOUGSFASVGDCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044424
Record name 3-(Aminomethyl)pyridine
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Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-(Aminomethyl)pyridine

CAS RN

3731-52-0
Record name 3-Pyridinemethanamine
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Record name Picolamine [INN:DCF]
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Record name Picolamine
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Record name 3-(Aminomethyl)pyridine
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Record name PICOLAMINE
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Synthesis routes and methods I

Procedure details

For example, in U.S. Pat. No. 2,798,077, "Preparation of Methyl-(beta-picolyl)-Amine," issued to R. Schlapfer et al. in 1957, it is disclosed that 3-cyanopyridine can be hydrogenated h the presence of excess methylamine and a Raney nickel catalyst to yield N-methyl-3-picolylamine and beta-picolylamine. Separation of the beta-picolylamine is then required.
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Synthesis routes and methods II

Procedure details

5-Aza-6-(3-pyridyl)-tricyclo[3.3.1.13,7decan-2-one: LDA (8.0 mmol) was generated at 0° C. by adding n-BuLi (3.40 mL of 2.35 M solution in hexane, 8.0 mmol) to a solution of diisopropylamine (1.40 mL, 10.0 mmol) in dry THF (10.0 mL). The Schiff base, 2-aza-1,1-diphenyl-3-(pyridyl)prop-2-ene, formed from the reaction of 3-aminomethyl pyridine with benzophenone (2.18 g, 8.0 mmol; prepared using the method described in U.S. Pat. No. 5,510,355 to Bencherif et al.) was dissolved in dry THF (10.0 mL) and the solution cooled to −78° C. under a nitrogen atmosphere. LDA was then transferred to the solution of the Schiff base, using a double tipped needle under a positive nitrogen atmosphere. The resulting purple suspension was stirred for a further 45 minutes, during which time the temperature of the reaction mixture was allowed to rise to −45° C.
[Compound]
Name
3.3.1.13,7decan-2-one
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8 mmol
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Synthesis routes and methods III

Procedure details

LDA (8.0 mmol) was generated at 0° C. by adding n-BuLi (3.40 mL of 2.35 M solution in hexane, 8.0 mmol) to a solution of diisopropylamine (1.40 mL, 10.0 mmol) in dry THF (10.0 mL). The Schiff base, 2-aza-1,1-diphenyl-3-(pyridyl)prop-2-ene, formed from the reaction of 3-aminomethyl pyridine with benzophenone (2.18 g, 8.0 mmol;
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8 mmol
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10 mL
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Synthesis routes and methods IV

Procedure details

A solution of pyridin-3-ylmethanamine (10.38 mg, 0.096 mmol) in ethanol (0.25 mL) was prepared in a 4 mL reaction vial and triethylamine (0.027 mL, 0.192 mmol) added. A solution of N-(2,4-dimethylphenyl)-N-isobutyl-4-(oxiran-2-yl)benzenesulfonamide (28.8 mg, 0.08 mmol) in ethanol (0.75 mL) was then added and the reaction heated at 40° C. overnight. After this time, further pyridin-3-ylmethanamine (10.38 mg, 0.096 mmol) was added and the reaction heated at 50° C. for an additional 2 hours. The reaction mixture was then concentrated under a stream of nitrogen and the crude mixture purified by high-pH MDAP to give the required product, 10.6 mg. LCMS (M+1) 468, RT 1.24 mins.
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0.25 mL
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0.027 mL
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N-(2,4-dimethylphenyl)-N-isobutyl-4-(oxiran-2-yl)benzenesulfonamide
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28.8 mg
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0.75 mL
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10.38 mg
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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